4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine
Overview
Description
Pyrimidin-2-amine derivatives are a class of compounds that have been studied for their diverse biological potential . They often contain additional functional groups, such as chloro, nitro, or methoxy groups, which can significantly influence their properties and biological activity .
Synthesis Analysis
The synthesis of pyrimidin-2-amine derivatives often involves several steps, including ring closure, aromatization, and various substitution reactions . The exact synthesis process can vary depending on the specific functional groups present in the final compound .Molecular Structure Analysis
The molecular structure of pyrimidin-2-amine derivatives can be quite complex due to the presence of various functional groups. These groups can influence the compound’s physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
Pyrimidin-2-amine derivatives can undergo a variety of chemical reactions, including aromatic nucleophilic substitution reactions . The specific reactions and their outcomes can depend on the functional groups present in the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-2-amine derivatives can vary widely depending on their specific structure and functional groups . For example, the presence of halogen atoms can influence the compound’s reactivity, solubility, and other properties .Scientific Research Applications
Synthesis and Drug Development
4-Chloro-6-(4-nitrophenoxy)pyrimidin-2-amine serves as a significant intermediate in the synthesis of various compounds with potential therapeutic applications. Its derivatives have been explored for their anti-tumor properties, particularly as small molecular inhibitors targeting specific pathways involved in cancer cell proliferation. The synthesis involves nucleophilic substitution reactions that yield compounds designed for pharmacological screening, highlighting its versatility in drug development processes (Gan et al., 2021).
Antifungal Applications
Derivatives of this compound have been investigated for their antifungal effects. Studies have synthesized and evaluated various compounds for their activity against significant fungal pathogens like Aspergillus terreus and Aspergillus niger. These studies suggest that specific derivatives exhibit promising antifungal properties, indicating the potential for developing new antifungal agents based on this compound (Jafar et al., 2017).
Environmental Remediation
Research has also explored the use of this compound derivatives in environmental remediation, particularly in the degradation of hazardous substances. For instance, its role in the degradation pathways of p-nitrophenol, a known environmental contaminant, highlights its potential application in bioremediation strategies. The genetic and enzymatic mechanisms involved in these processes offer insights into novel approaches for cleaning up pollutants using biotechnological methods (Kitagawa et al., 2004).
Catalysis and Chemical Transformations
The compound's utility extends into catalysis, where its derivatives are involved in the reduction of nitro compounds to amines. This transformation is crucial in various chemical syntheses, including pharmaceuticals, dyes, and polymers. Graphene-based catalysts incorporating this compound derivatives have shown to enhance the rate of nitro compound reduction, underlining the importance of this compound in developing efficient and environmentally friendly catalysts (Nasrollahzadeh et al., 2020).
Mechanism of Action
Target of Action
It is known that pyrimidin-4-amine derivatives, a class of compounds to which this compound belongs, have been used in the development of pesticides . These compounds often target specific enzymes or proteins in pests, disrupting their normal biological functions and leading to their elimination .
Mode of Action
Pyrimidin-4-amine derivatives are known to interact with their targets through a process called nucleophilic aromatic substitution . This reaction involves the replacement of a substituent in an aromatic ring by a nucleophile . The highly electron-deficient character of the pyrimidine ring makes it susceptible to this type of reaction .
Pharmacokinetics
The presence of halogens and the pyrimidine ring in the compound might influence its pharmacokinetic properties, potentially affecting its absorption and distribution in the organism .
Result of Action
Given its potential use as a pesticide, it can be inferred that the compound may lead to the death of pests by disrupting their normal biological functions .
Action Environment
Factors such as temperature, ph, and presence of other chemicals can potentially affect the activity and stability of the compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3/c11-8-5-9(14-10(12)13-8)18-7-3-1-6(2-4-7)15(16)17/h1-5H,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGBOEGNSIDQBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327957 | |
Record name | 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679822 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
130035-46-0 | |
Record name | 4-chloro-6-(4-nitrophenoxy)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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